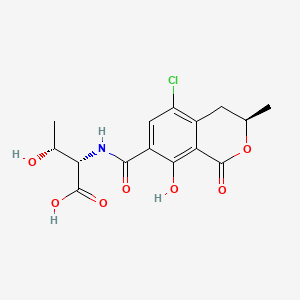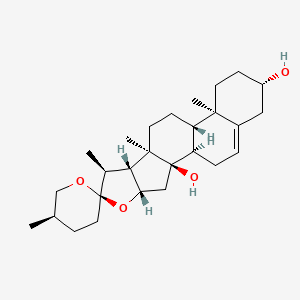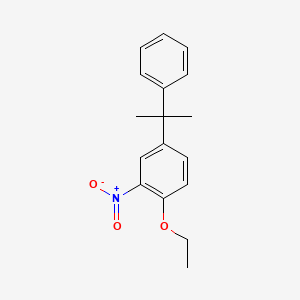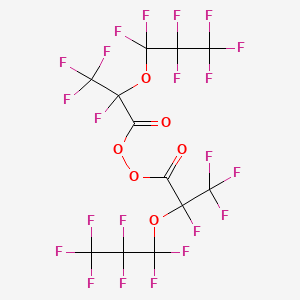
4-Amino-4-(pyridin-2-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-(pyridin-2-yl)but-3-en-2-one is an organic compound that features a pyridine ring attached to a butenone structure with an amino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carbaldehyde and an appropriate amine.
Condensation Reaction: The aldehyde group of pyridine-2-carbaldehyde reacts with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Formation of Butenone: The amine undergoes further reactions to introduce the butenone moiety, typically involving a series of condensation and reduction steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(pyridin-2-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the butenone moiety to a butanol structure.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of butanol derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
4-Amino-4-(pyridin-2-yl)but-3-en-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: This compound has a similar pyridine structure but includes a triazole ring.
4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoic acid: This compound features a pyridine ring and a benzoic acid moiety.
Uniqueness
4-Amino-4-(pyridin-2-yl)but-3-en-2-one is unique due to its specific combination of a pyridine ring and a butenone structure with an amino group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.
Properties
CAS No. |
57352-11-1 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-amino-4-pyridin-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H10N2O/c1-7(12)6-8(10)9-4-2-3-5-11-9/h2-6H,10H2,1H3 |
InChI Key |
PNWOUYRUAUDYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)

![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)



![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)

![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)


![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)

